
5,5'-Carbonylbis(2-octadecyl-1H-isoindole-1,3(2H)-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-Carbonylbis(2-octadecyl-1H-isoindole-1,3(2H)-dione) is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Carbonylbis(2-octadecyl-1H-isoindole-1,3(2H)-dione) typically involves multi-step organic reactions. The starting materials often include isoindole derivatives and long-chain alkyl halides. The reaction conditions may require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process would need to be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed.
化学反応の分析
Types of Reactions
5,5’-Carbonylbis(2-octadecyl-1H-isoindole-1,3(2H)-dione) can undergo various chemical reactions, including:
Oxidation: This reaction may involve the addition of oxygen or the removal of hydrogen.
Reduction: This reaction may involve the addition of hydrogen or the removal of oxygen.
Substitution: This reaction may involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carbonyl compounds, while reduction may yield alcohols or amines.
科学的研究の応用
5,5’-Carbonylbis(2-octadecyl-1H-isoindole-1,3(2H)-dione) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and coatings.
作用機序
The mechanism of action of 5,5’-Carbonylbis(2-octadecyl-1H-isoindole-1,3(2H)-dione) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
類似化合物との比較
Similar Compounds
5,5’-Carbonylbis(2-ethyl-1H-isoindole-1,3(2H)-dione): Similar structure but with shorter alkyl chains.
5,5’-Carbonylbis(2-phenyl-1H-isoindole-1,3(2H)-dione): Similar structure but with aromatic substituents.
Uniqueness
5,5’-Carbonylbis(2-octadecyl-1H-isoindole-1,3(2H)-dione) is unique due to its long alkyl chains, which may impart specific physical and chemical properties
特性
CAS番号 |
112309-63-4 |
|---|---|
分子式 |
C53H80N2O5 |
分子量 |
825.2 g/mol |
IUPAC名 |
2-octadecyl-5-(2-octadecyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione |
InChI |
InChI=1S/C53H80N2O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-54-50(57)45-37-35-43(41-47(45)52(54)59)49(56)44-36-38-46-48(42-44)53(60)55(51(46)58)40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-38,41-42H,3-34,39-40H2,1-2H3 |
InChIキー |
CIQXBMTYKOOACF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


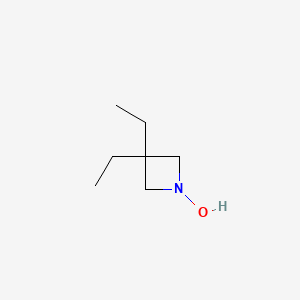
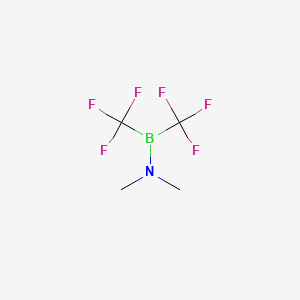
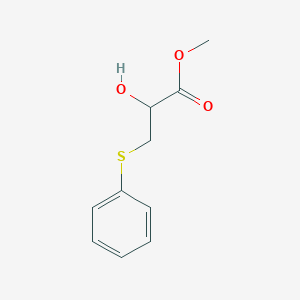
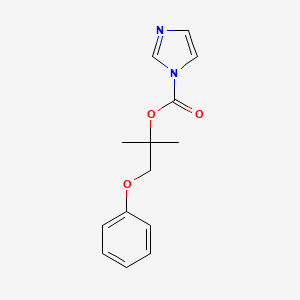
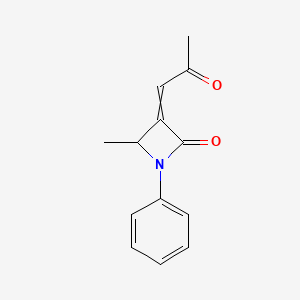
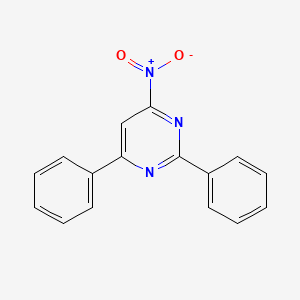
![Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol](/img/structure/B14316303.png)
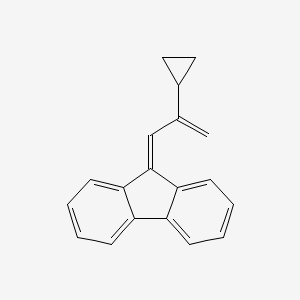
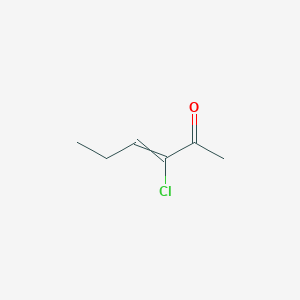
![N-(2-Aminoethyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14316327.png)

![1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione](/img/structure/B14316334.png)

![4-(6-Methyl-1,3-benzothiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14316345.png)
